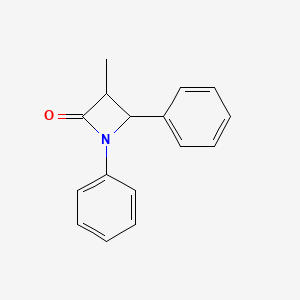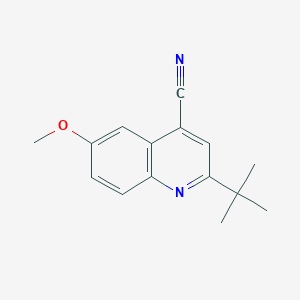
1-Ethynyl-2-((4-methoxyphenoxy)methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-2-((4-methoxyphenoxy)methyl)benzene is an aromatic compound with the molecular formula C16H14O2 It is characterized by the presence of an ethynyl group and a methoxyphenoxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-Ethynyl-2-((4-methoxyphenoxy)methyl)benzene typically involves the following steps:
Electrophilic Aromatic Substitution: The benzene ring undergoes electrophilic substitution to introduce the ethynyl group.
Ether Formation: The methoxyphenoxy group is introduced through a nucleophilic substitution reaction, forming an ether linkage.
Industrial production methods may involve bulk synthesis techniques, ensuring high yield and purity. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve the desired product efficiently .
Chemical Reactions Analysis
1-Ethynyl-2-((4-methoxyphenoxy)methyl)benzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The benzene ring can undergo further electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Ethynyl-2-((4-methoxyphenoxy)methyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethynyl-2-((4-methoxyphenoxy)methyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The ethynyl group can participate in various reactions, forming reactive intermediates that interact with biological molecules. The methoxyphenoxy group enhances the compound’s stability and reactivity .
Comparison with Similar Compounds
1-Ethynyl-2-((4-methoxyphenoxy)methyl)benzene can be compared with similar compounds such as:
1-Ethynyl-4-methoxy-2-methylbenzene: This compound has a similar structure but with a methyl group instead of the methoxyphenoxy group.
1-Ethynyl-2-methoxybenzene: Lacks the phenoxy group, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its combination of the ethynyl and methoxyphenoxy groups, which confer distinct chemical and physical properties .
Properties
Molecular Formula |
C16H14O2 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
1-ethynyl-2-[(4-methoxyphenoxy)methyl]benzene |
InChI |
InChI=1S/C16H14O2/c1-3-13-6-4-5-7-14(13)12-18-16-10-8-15(17-2)9-11-16/h1,4-11H,12H2,2H3 |
InChI Key |
XSGRXMSGTKKVKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC=CC=C2C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Chlorophenyl)imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B11869268.png)
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-methoxy-2-methyl-](/img/structure/B11869283.png)

![3-Methoxy-5-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11869293.png)

![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11869304.png)




![ethyl (2E)-2-chloro-2-[(4-fluorophenyl)hydrazinylidene]acetate](/img/structure/B11869329.png)



